5-Beta-Hydroxy-Drospirenone-17-Propanol

Übersicht

Beschreibung

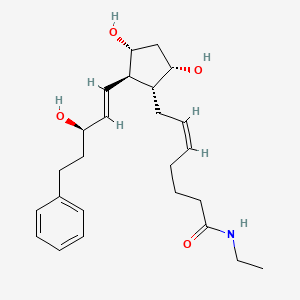

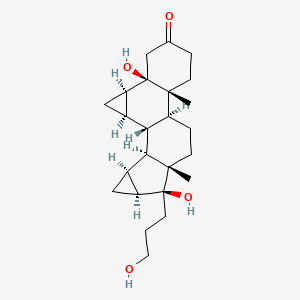

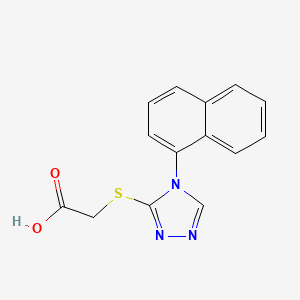

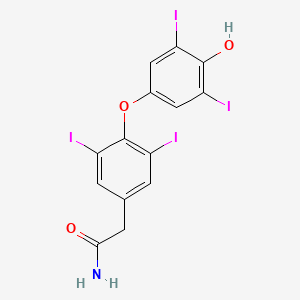

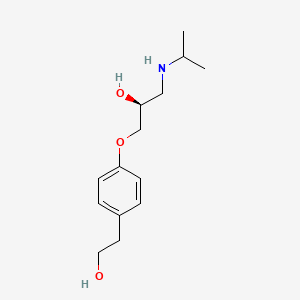

5-Beta-Hydroxy-Drospirenone-17-Propanol is an impurity of Drospirenone . It has a molecular formula of C24H36O4 and a molecular weight of 388.54 .

Molecular Structure Analysis

The IUPAC name for 5-Beta-Hydroxy-Drospirenone-17-Propanol is (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

5-Beta-Hydroxy-Drospirenone-17-Propanol, a novel progestogen, exhibits unique pharmacological properties. It binds strongly to the progesterone and mineralocorticoid receptors, with lower affinity to androgen and glucocorticoid receptors, and no detectable binding to the estrogen receptor. Its potent progestogenic and antigonadotropic activity has been studied in various animal species, indicating its potential for oral contraception, hormone replacement therapy, and treatment of hormonal disorders (Muhn et al., 1995).

Effects on Adrenal Steroidogenesis

A study on hyperandrogenic women with polycystic ovary syndrome revealed that oral contraceptives containing drospirenone reduce adrenal androgen synthesis, leaving cortisol production unchanged. This finding suggests its role in regulating hormonal imbalances (de Leo et al., 2007).

Metabolic Effects

Research on juvenile sea bass has shown that intake of drospirenone alters plasmatic steroid levels and the expression of genes related to steroid synthesis, such as cyp17a1. This indicates drospirenone's ability to influence steroid synthesis at low intake concentrations, highlighting its potential impact on reproductive health (Blanco et al., 2016).

Cardiovascular and Hormonal Effects

Studies in hypertensive postmenopausal women demonstrate that drospirenone does not significantly increase the incidence of hyperkalemia compared to placebo. It also shows a significant antihypertensive effect in this high-risk population (Preston et al., 2005).

Environmental Impact

Exposure of mussels to drospirenone did not significantly affect gonad maturation or steroid levels. However, metabolomics approaches revealed significant changes in various metabolic pathways, suggesting its potential environmental impact (Cappello et al., 2017).

Pharmacological and Metabolic Effects

Drospirenone's pharmacological properties and its impact on metabolic parameters in hormonal contraceptives and menopausal symptom treatments have been studied, highlighting its diverse clinical implications (Regidor et al., 2023).

Eigenschaften

IUPAC Name |

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h14-20,25,27-28H,3-12H2,1-2H3/t14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGLEUDFODCURD-HOPUHREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857759 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Beta-Hydroxy-Drospirenone-17-Propanol | |

CAS RN |

1357252-81-3 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)